
Mannosamine Clipoic acid adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannosamine Clipoic acid adduct is a compound formed by the conjugation of mannosamine and lipoic acid. This compound is classified as a hapten, which means it can elicit an immune response only when attached to a larger carrier molecule, typically a protein. The conjugation of mannosamine and lipoic acid has been studied for its potential to reduce the immune response against certain proteins, making it a valuable tool in immunological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mannosamine Clipoic acid adduct involves the reaction of mannosamine with lipoic acid. One common method involves the use of N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, along with N-hydroxysuccinimide (NHS) to activate the carboxyl group of lipoic acid. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under mild stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound in larger quantities suitable for research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
Mannosamine Clipoic acid adduct can undergo various chemical reactions, including:
Oxidation: The lipoic acid moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds in lipoic acid can be reduced to thiol groups.
Substitution: The amino group in mannosamine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Formation of N-substituted mannosamine derivatives.
Applications De Recherche Scientifique
Mannosamine Clipoic acid adduct has several scientific research applications:
Immunology: Used to study the immune response and develop vaccines by reducing the immunogenicity of carrier proteins.
Cell Labeling: Utilized in metabolic glycoengineering to label cell surfaces with azido groups for imaging and tracking.
Glycosylation Studies: Employed in the study of glycosylation processes in mammalian cells, particularly in enhancing the sialylation of glycoproteins.
Mécanisme D'action
The mechanism of action of Mannosamine Clipoic acid adduct involves its role as a hapten. When conjugated to a carrier protein, it can modulate the immune response by altering the degradation and presentation of peptides by antigen-presenting cells. This can lead to a reduction in the immunogenicity of the carrier protein and an increase in regulatory T cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mannosamine-biotin adduct
- Mannosamine-des-thiobiotin adduct
- Glucosamine-biotin adduct
Uniqueness
Mannosamine Clipoic acid adduct is unique due to its ability to significantly reduce the antibody immune response against conjugated proteins, making it particularly useful in immunological research .
Propriétés
Formule moléculaire |
C14H25NO6S2 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
5-(dithiolan-3-yl)-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C14H25NO6S2/c16-7-9-12(18)13(19)11(14(20)21-9)15-10(17)4-2-1-3-8-5-6-22-23-8/h8-9,11-14,16,18-20H,1-7H2,(H,15,17)/t8?,9-,11-,12-,13-,14-/m1/s1 |
Clé InChI |
SYTLGZFRJKFRPS-KQTGNOMTSA-N |
SMILES isomérique |
C1CSSC1CCCCC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O |
SMILES canonique |
C1CSSC1CCCCC(=O)NC2C(C(C(OC2O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
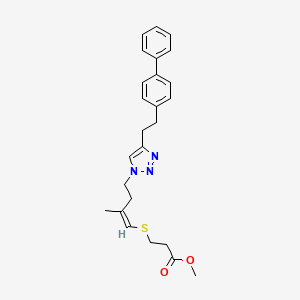

![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)

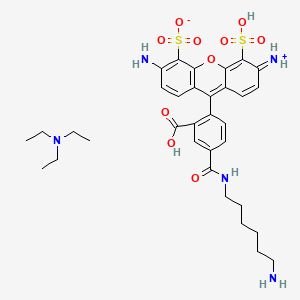
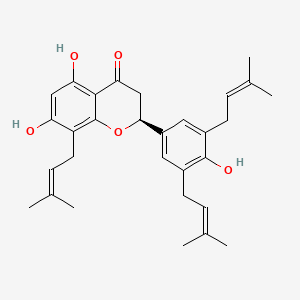
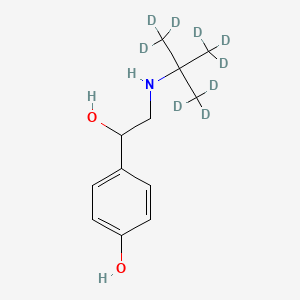
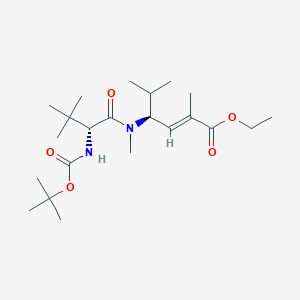
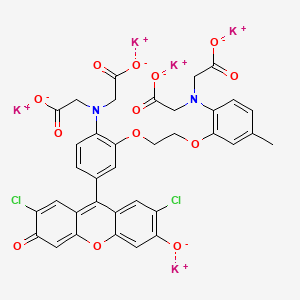
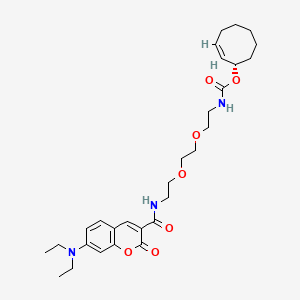

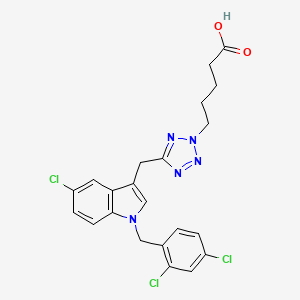
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)
